molecular formula C12H17NO4S B3121385 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid CAS No. 284492-23-5

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid

Cat. No.: B3121385
CAS No.: 284492-23-5
M. Wt: 271.33 g/mol
InChI Key: ASXVJQPFJWSOQX-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3-thienyl substituent on the β-carbon. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptide-based inhibitors, PROTACs (proteolysis-targeting chimeras), and enzyme inhibitors . Its structural uniqueness lies in the combination of the Boc group, which enhances solubility and stability during synthetic processes, and the thiophene ring, which contributes to electronic and steric effects in target interactions .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVJQPFJWSOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The thienyl group is introduced through a coupling reaction, often using a thienyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and research.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amino acids.

Scientific Research Applications

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthesis, preventing unwanted reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of Boc-protected β-amino acids with aryl or heteroaryl substituents. Key structural analogs include:

Compound Name Substituent on β-Carbon Key Differences Applications/Properties References
3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid 3-thienyl Reference compound Intermediate for kinase inhibitors
(3S)-3-[(Boc)amino]-3-(2-thienyl)propanoic acid 2-thienyl Thienyl substituent position (C2 vs. C3) Altered steric effects in peptide design
3-[(Boc)amino]-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl Aromatic ring (phenyl vs. thienyl) LRRK2 inhibitor development
3-[(Boc)amino]-3-(3-cyanophenyl)propanoic acid 3-cyanophenyl Electron-withdrawing cyano group Enhanced binding to hydrophobic pockets
3-[(Boc)amino]-2-methylpropanoic acid 2-methyl Methyl substitution on α-carbon Conformational rigidity in peptides

Key Observations :

  • Thienyl vs. Phenyl : The 3-thienyl group introduces sulfur-based π-π interactions and improved solubility compared to phenyl derivatives .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) enhance binding affinity in enzyme inhibitors but may reduce metabolic stability.

Comparison with Analogues :

  • 4-Iodophenyl Derivatives (): Synthesized via Suzuki-Miyaura coupling, highlighting versatility in aryl group introduction .
  • Diazirinyl Analogs (): Require specialized reagents (e.g., 3-methyl-3H-diazirine) for photoaffinity labeling applications .

ADME Profiles :

Physicochemical Properties

Property 3-(3-thienyl) Derivative 4-Fluorophenyl Analog () 3-Cyanophenyl Analog ()
Melting Point Not reported 152–154°C (dec.) Not reported
Solubility (logP) Estimated ~2.1* 2.3 ~2.8
Stability under acidic conditions Boc group hydrolyzes at pH <2 Similar Boc sensitivity Stable under mild acidic conditions

*Estimated based on thiophene’s hydrophobicity relative to phenyl.

Biological Activity

3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid, commonly referred to as Boc-thienyl alanine, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a thienyl moiety. This compound plays a significant role in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest in various research fields.

  • IUPAC Name : 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 284492-23-5

The biological activity of Boc-thienyl alanine is primarily attributed to its ability to participate in enzyme-substrate interactions and its role as a building block in peptide synthesis. The Boc group protects the amino group from premature reactions, allowing for selective modifications during synthesis. Upon deprotection, the free amino group can engage in peptide bond formation or other nucleophilic reactions.

Enzyme Interactions

Boc-thienyl alanine has been investigated for its interactions with various enzymes. The thienyl group enhances hydrophobic interactions, which can influence enzyme specificity and activity. Studies indicate that compounds with thienyl substitutions exhibit altered binding affinities compared to their non-thienyl counterparts.

Antimicrobial Activity

Research has shown that derivatives of thienyl alanine possess antimicrobial properties. A study demonstrated that compounds containing thienyl groups exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Characterization

A notable study focused on synthesizing Boc-thienyl alanine through a multi-step reaction involving the protection of the amino group followed by coupling with thienyl halides. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Biological Evaluation

In vitro assays were conducted to evaluate the biological activity of Boc-thienyl alanine against selected bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acidBenzylModerate antibacterial activity
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acidCyclohexylLower activity compared to thienyl

Boc-thienyl alanine exhibits unique properties due to its thienyl group, which enhances its biological profile compared to other similar compounds.

Q & A

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Modular Synthesis : Replace the 3-thienyl group with substituted phenyl or heteroaromatic rings (e.g., 4-pyridyl) to assess electronic effects .
  • Boc Replacement : Test alternative protecting groups (e.g., Fmoc) to evaluate stability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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